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Compound of Interest

Compound Name: Todralazine hydrochloride

Cat. No.: B1682393

Synonyms: Ecarazine Hydrochloride, Binazine, Apirachol

Executive Summary

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is a phthalazine
derivative with multifaceted pharmacological activities. Primarily recognized as an
antihypertensive agent, its mechanism of action extends to 32-adrenergic receptor (32AR)
blockade, antioxidant effects, and free radical scavenging capabilities.[1][2] Preclinical studies
have demonstrated its efficacy in reducing blood pressure and have also unveiled novel
potential applications, including radioprotective effects and the expansion of hematopoietic
stem cells. This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, available experimental data, and relevant experimental protocols for
Todralazine hydrochloride, intended for researchers, scientists, and drug development
professionals. While extensive human clinical trial data for Todralazine hydrochloride is
limited, this document consolidates the existing preclinical and in vitro findings to facilitate
further investigation and development.

Chemical and Physical Properties

Todralazine hydrochloride is the hydrochloride salt of Todralazine. It is a white to off-white
crystalline solid.
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Chemical Name

Ethyl N-(phthalazin-1-
ylamino)carbamate

hydrochloride

[3]

Synonyms

Ecarazine hydrochloride,

Todralazine HCI, Binazine

[3]4]

Molecular Formula C11H13CIN4O2 [4]
Molecular Weight 268.70 g/mol [4]
CAS Number 3778-76-5 [4]

Physical Description

White to off-white crystalline

solid

Soluble in DMSO (>10 mg/mL)
and DMF (~5 mg/mL). Slightly

Solubility _ [2]
soluble in Ethanol and PBS
(pH 7.2).
OMCOKCNIYWULQH-
InChl Key [3]
UHFFFAQOYSA-N
CCOC(=O)NNC1=NN=CC2=C
SMILES [3]

C=CcC=C21.Cl

Mechanism of Action

Todralazine hydrochloride exhibits a multi-faceted mechanism of action, contributing to its
therapeutic potential.

» Antihypertensive Effect: The primary pharmacological effect of Todralazine is vasodilation,
leading to a reduction in blood pressure. While the precise mechanism of vasodilation for
Todralazine is not fully elucidated, it is a member of the hydrazinophthalazine class of drugs.
The related compound, hydralazine, is known to be a direct-acting smooth muscle relaxant,
primarily affecting arterioles.[2][5] The vasodilatory actions of hydralazine are thought to
involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the
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sarcoplasmic reticulum in arterial smooth muscle cells and potentially the opening of
potassium channels.[2][5]

e [2-Adrenergic Receptor Blockade: Todralazine hydrochloride has been identified as a 2-
adrenergic receptor (B2AR) blocker.[1][2] This activity contributes to its cardiovascular
effects. B2ARs are G-protein coupled receptors that, upon activation by catecholamines like
epinephrine, mediate physiological responses including smooth muscle relaxation
(bronchodilation and vasodilation), and increased heart rate and contractility. By blocking
these receptors, Todralazine can modulate these effects.

» Antioxidant and Free Radical Scavenging: Todralazine possesses antioxidant and free
radical scavenging properties.[1][2] This has been demonstrated by its ability to scavenge
hydroxyl radicals.[6] This antioxidant activity is likely a key contributor to its observed
radioprotective effects.

o Hematopoietic Stem Cell Expansion: In a zebrafish model, Todralazine was shown to
promote the expansion of hematopoietic stem cells (HSCs).[6] This effect, coupled with its
antioxidant properties, is believed to underlie its ability to protect against the lethal effects of
ionizing radiation in this model organism.[6]

Below is a diagram illustrating the signaling pathway of the 32-adrenergic receptor and the
proposed antagonistic action of Todralazine hydrochloride.
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[32-Adrenergic Receptor Signaling Pathway and Antagonism by Todralazine HCI.
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Experimental Data
Preclinical Pharmacology & Toxicology

Quantitative preclinical data for Todralazine hydrochloride is limited. The following table
summarizes available data from studies in rats.

Parameter Species Value Reference(s)

Wistar-Kyoto (WKY)

LDso (Intravenous) 255 mg/kg [7]
Rat

ED2o

) ) Wistar-Kyoto (WKY)
(Antihypertensive Rat 1.1 mg/kg [7]
a

Activity)

ED2o Spontaneously

(Antihypertensive Hypertensive Rat 1.0 mg/kg [7]

Activity) (SHR)

LDso: Median lethal dose. ED2z0: Dose effective in producing a 20% reduction in blood pressure.

In Vitro and In Vivo Experimental Findings

A key study in zebrafish has provided insights into the hematopoietic and radioprotective
effects of Todralazine.
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Assay Model System Concentration Result Reference(s)
Wild-type 2.33-fold
Erythropoiesis zebrafish 5uM increase in [6]
embryos erythropoiesis
1.44-fold
o Anemic zebrafish ) )
Erythropoiesis 5uM increase in [6]
embryos

erythropoiesis

HSC Marker ]
) Zebrafish )
Expression 5uM 3.3-fold increase  [6]
embryos
(runxl)
HSC Marker ]
) Zebrafish 1.41-fold
Expression 5uM ) [6]
embryos increase
(cMyb)
. ) ~80% survival
Survival post- Zebrafish
o 5uM advantage over 6  [6]
radiation (20 Gy)  embryos
days

Experimental Protocols

Detailed experimental protocols for the synthesis and specific bioactivity assays of Todralazine
hydrochloride are not readily available in peer-reviewed literature. The following sections
provide representative methodologies for key experiments relevant to the characterization of
this compound.

General Protocol for 2-Adrenergic Receptor Binding
Assay

This protocol describes a competitive radioligand binding assay, a standard method for
determining the affinity of a compound for a specific receptor.
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Workflow for a 32-Adrenergic Receptor Binding Assay.

Methodology:

o Membrane Preparation: Cell membranes expressing the human [32-adrenergic receptor are
prepared from a suitable cell line (e.g., Sf9 or HEK293 cells).
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» Binding Reaction: In a multi-well plate, a constant amount of membrane preparation is
incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol)
and a range of concentrations of Todralazine hydrochloride. Non-specific binding is
determined in the presence of a high concentration of a non-labeled [3-adrenergic antagonist
(e.g., propranolol).

e Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a
sufficient time to reach equilibrium.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
the membrane-bound radioligand from the free radioligand.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The specific binding is calculated by subtracting non-specific binding from
total binding. The data is then analyzed using non-linear regression to determine the ICso
(the concentration of Todralazine hydrochloride that inhibits 50% of the specific radioligand
binding). The Ki (inhibition constant) can be calculated from the ICso using the Cheng-Prusoff
equation.[8]

General Protocol for DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant capacity of a compound.
Methodology:

o Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable
solvent (e.g., methanol) is prepared.

o Reaction Mixture: In a multi-well plate, a fixed volume of the DPPH solution is mixed with
varying concentrations of Todralazine hydrochloride. A control containing the solvent
instead of the test compound is also prepared.

 Incubation: The reaction mixtures are incubated in the dark at room temperature for a
specified period (e.g., 30 minutes).
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e Measurement: The absorbance of the solutions is measured at a specific wavelength
(typically around 517 nm) using a spectrophotometer.

» Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each
concentration of Todralazine hydrochloride. The ICso value, representing the concentration
of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of
scavenging activity against concentration.[9][10]

Zebrafish Hematopoietic Stem Cell Expansion Assay

This protocol is based on the findings of Dimri et al. (2015) and provides a framework for
assessing the effect of compounds on HSCs in a zebrafish model.[6]

Methodology:

o Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard
conditions. Embryos are collected after natural spawning and raised in E3 medium.

o Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization),
zebrafish embryos are treated with various concentrations of Todralazine hydrochloride.

e In Situ Hybridization or Transgenic Lines: To visualize and quantify HSCs, whole-mount in
situ hybridization for HSC marker genes (e.g., runxl, cMyb) can be performed at a later
developmental stage (e.g., 36 hours post-fertilization). Alternatively, transgenic zebrafish
lines with fluorescently labeled HSCs (e.g., Tg(cmyb:gfp)) can be used for direct visualization
and quantification by fluorescence microscopy.

o Erythropoiesis Assay: The effect on red blood cell production can be assessed by o-
dianisidine staining of hemoglobin in the embryos at a later stage (e.g., 48 hours post-
fertilization).

o Data Analysis: The number of stained cells or the intensity of the fluorescent signal in the
relevant anatomical region (e.g., the aorta-gonad-mesonephros region) is quantified and
compared between treated and control groups.

Clinical Data
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Based on available literature, there is a notable absence of published human clinical trial data
specifically for Todralazine (Ecarazine) hydrochloride. The majority of clinical research on
hydrazinophthalazine antihypertensives has focused on the related compound, hydralazine.
While both are in the same chemical class, they are distinct molecules, and clinical data for
hydralazine should not be directly extrapolated to Todralazine.

Discussion and Future Directions

Todralazine hydrochloride is a compound with established antihypertensive properties and
intriguing potential in other therapeutic areas, particularly as a radioprotective agent. Its
multifaceted mechanism of action, encompassing 32AR blockade and antioxidant activity,
makes it an interesting candidate for further research.

The primary limitation in the current understanding of Todralazine hydrochloride is the
scarcity of publicly available quantitative data, particularly regarding its receptor binding
affinities, detailed pharmacokinetic profile in humans, and clinical efficacy and safety. Future
research should focus on:

o Quantitative Pharmacodynamics: Determining the ICso or Ki values for 32AR and other
potential targets to better understand its potency and selectivity.

» Detailed Antioxidant Profiling: Utilizing a panel of antioxidant assays (e.g., ORAC, FRAP) to
comprehensively characterize its antioxidant capacity.

o Pharmacokinetic Studies: Conducting preclinical and, if warranted, clinical pharmacokinetic
studies to understand its absorption, distribution, metabolism, and excretion.

 Clinical Investigation: Designing and conducting well-controlled clinical trials to evaluate its
efficacy and safety as an antihypertensive agent and to explore its potential in other
indications such as radioprotection.

Conclusion

Todralazine hydrochloride is a pharmacologically active molecule with a clear potential for
therapeutic applications. This guide has synthesized the available technical information to
provide a foundation for researchers and drug developers. While significant gaps in the data
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exist, the compound's unique combination of antihypertensive, 32-adrenergic blocking, and
antioxidant properties warrants further in-depth investigation to fully realize its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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